molecular formula C20H31N3O4S B4464536 1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4464536
M. Wt: 409.5 g/mol
InChI Key: CSFZOSNHJFWULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methanesulfonyl group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can be performed on the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to sulfone derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-22-12-9-19(10-13-22)27-18-7-5-16(6-8-18)14-21-20(24)17-4-3-11-23(15-17)28(2,25)26/h5-8,17,19H,3-4,9-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFZOSNHJFWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

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